molecular formula C17H21F3N2O4 B12269688 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine

2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine

Cat. No.: B12269688
M. Wt: 374.35 g/mol
InChI Key: DNVPSFJIWAGKDG-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is a complex organic compound that features a morpholine ring and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine typically involves multiple steps, including the formation of the morpholine ring and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethoxyphenyl Group: This step may involve the use of a trifluoromethoxybenzyl halide, which reacts with the morpholine derivative under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May act as a ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-{[4-methoxyphenyl]methyl}morpholine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(Morpholine-4-carbonyl)-4-{[4-chlorophenyl]methyl}morpholine: Contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.

Properties

Molecular Formula

C17H21F3N2O4

Molecular Weight

374.35 g/mol

IUPAC Name

morpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone

InChI

InChI=1S/C17H21F3N2O4/c18-17(19,20)26-14-3-1-13(2-4-14)11-21-5-10-25-15(12-21)16(23)22-6-8-24-9-7-22/h1-4,15H,5-12H2

InChI Key

DNVPSFJIWAGKDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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